1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is a chemical compound classified under the category of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their structure. This specific compound features a methyl group at the third position of the oxadiazole ring and a piperazine ring linked via a methylene bridge. The hydrochloride form enhances its solubility in polar solvents, making it suitable for various applications in scientific research and industry.
This compound falls under the broader classification of organic compounds, specifically within the oxadiazole family. Oxadiazoles are recognized for their diverse biological activities and potential therapeutic applications. The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride typically involves starting materials such as 3-methyl-1,2,4-oxadiazole and piperazine derivatives .
The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride can be achieved through several methods:
Industrial synthesis often focuses on optimizing reaction conditions—temperature, pressure, and catalyst use—to maximize yield and purity. Microwave-assisted synthesis techniques have also been explored for their efficiency in producing oxadiazoles .
The molecular structure of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride consists of:
The molecular formula is , with a molecular weight of approximately 229.69 g/mol. The specific arrangement of atoms contributes to its unique chemical properties and biological activities.
The compound can participate in various chemical reactions typical for oxadiazoles and piperazines:
These reactions can be tailored to synthesize derivatives with enhanced biological activity or altered properties .
The mechanism by which 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride exerts its effects involves interactions with specific molecular targets within biological systems. The oxadiazole ring may bind to enzymes or receptors, modulating their activity. Additionally, the piperazine scaffold allows for versatile interactions with various biological targets, influencing pathways related to disease processes .
The compound is typically available as a white crystalline solid. Its solubility in water increases due to the hydrochloride form.
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride has several significant applications:
The synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride hinges on strategic coupling between functionalized piperazine precursors and 1,2,4-oxadiazole intermediates. A validated three-step approach involves:
Critical Challenge: Steric hindrance from C-2 substituted piperazines significantly reduces alkylation efficiency. Lithiation strategies using sec-BuLi/TMEDA at −78°C enable direct functionalization but are operationally complex for scale-up [3].
N-Methylation Control: Selective mono-N-methylation of the piperazine ring prior to oxadiazole coupling is achieved via:
Salt Formation Optimization: Crystalline hydrochloride salt formation is critical for stability. Key parameters include:
Table 1: Physicochemical Properties of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine Dihydrochloride Hydrate
Property | Value | Method |
---|---|---|
Molecular Formula | C₈H₁₈Cl₂N₄O₂ (hydrate) | Elemental Analysis |
Molecular Weight | 273.16 g/mol | MS (ESI+) |
Appearance | White crystalline solid | Visual Inspection |
Solubility (25°C) | >100 mg/mL in water | USP <791> |
Chloride Content | 25.9% (theoretical: 26.0%) | Ion Chromatography |
Piperazine’s two nitrogen atoms necessitate orthogonal protection to ensure regioselective derivatization. Strategies include:
Notable Limitation: Electron-withdrawing groups (e.g., Cbz) reduce piperazine nucleophilicity, decreasing alkylation yields by 15–30% compared to Boc-protected analogs. N-benzyl groups exacerbate this effect but offer advantages in chromatographic purification [3].
Table 2: Protecting Group Performance in Piperazine Functionalization
Protecting Group | Deprotection Condition | Compatibility with Oxadiazole | Alkylation Yield Range |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | TFA/DCM (25°C, 1h) | High | 75–92% |
Benzyloxycarbonyl (Cbz) | H₂/Pd-C (EtOH, 25°C) | Moderate (hydrogenolysis risk) | 60–78% |
Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine/DMF (25°C) | Low (base-sensitive) | 35–50% |
Acetyl | NaOH/MeOH (reflux) | Low (hydrolysis risk) | 40–65% |
Solution-Phase Synthesis remains dominant for large-scale production (>100g) due to:
Solid-Phase Synthesis (SPS) is advantageous for generating analog libraries via:
Table 3: Synthesis Efficiency Metrics for Key Methods
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | Multigram (10g–1kg) | Milligram (50–500mg) |
Average Yield (Overall) | 65–70% (3 steps) | 40–50% (4 steps) |
Purity (Crude Product) | 85–90% | 70–80% |
Key Impurity | Bis-alkylated piperazine (<5%) | Deleted sequences (8–12%) |
Purification Method | Crystallization | Preparative HPLC |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: